Cas no 2228650-29-9 (2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride)

2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride
- 2228650-29-9
- EN300-2004377
-
- インチ: 1S/C9H10FNO4S/c1-7-3-2-4-9(11(12)13)8(7)5-6-16(10,14)15/h2-4H,5-6H2,1H3
- InChIKey: NHRWIYLANDAANT-UHFFFAOYSA-N
- ほほえんだ: S(CCC1C(=CC=CC=1C)[N+](=O)[O-])(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 247.03145714g/mol
- どういたいしつりょう: 247.03145714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004377-0.5g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 0.5g |
$1097.0 | 2023-09-16 | ||
Enamine | EN300-2004377-0.1g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 0.1g |
$1005.0 | 2023-09-16 | ||
Enamine | EN300-2004377-5.0g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-2004377-1g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 1g |
$1142.0 | 2023-09-16 | ||
Enamine | EN300-2004377-10.0g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-2004377-0.25g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 0.25g |
$1051.0 | 2023-09-16 | ||
Enamine | EN300-2004377-1.0g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-2004377-2.5g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 2.5g |
$2240.0 | 2023-09-16 | ||
Enamine | EN300-2004377-0.05g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 0.05g |
$959.0 | 2023-09-16 | ||
Enamine | EN300-2004377-10g |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride |
2228650-29-9 | 10g |
$4914.0 | 2023-09-16 |
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluorideに関する追加情報
Professional Introduction to 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2228650-29-9)
2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2228650-29-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, characterized by its ethane-1-sulfonyl fluoride moiety and a 2-methyl-6-nitrophenyl substituent, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring both aromatic and sulfonyl functional groups, makes it particularly valuable for applications in medicinal chemistry and drug development.
The sulfonyl fluoride group is a key feature of this compound, as it is known for its reactivity in nucleophilic substitution reactions. This property allows for the facile introduction of diverse functional groups, making it a valuable building block in the construction of complex molecular architectures. In recent years, there has been growing interest in the use of sulfonyl fluorides in the development of novel therapeutic agents due to their ability to enhance binding affinity and selectivity in biological targets.
One of the most compelling aspects of 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride is its potential application in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are crucial in numerous biological pathways and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. By designing molecules that can disrupt these interactions, researchers aim to develop new therapeutic strategies that can modulate disease progression.
Recent studies have highlighted the importance of 2-methyl-6-nitrophenyl substituted compounds in medicinal chemistry. The nitro group not only contributes to the electronic properties of the molecule but also serves as a handle for further chemical modification. For instance, nitro groups can be reduced to amine groups under mild conditions, allowing for the introduction of polar functionalities that can improve solubility and bioavailability. This flexibility makes 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride a particularly attractive intermediate for drug discovery programs.
In addition to its role as a synthetic intermediate, 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride has been explored in the development of novel imaging agents. The combination of a sulfonyl fluoride group and an aromatic ring system provides a platform for designing probes that can be selectively labeled with radioactive or fluorescent tags. These probes are useful for visualizing biological processes in vivo and have applications in both diagnostic imaging and preclinical research.
The compound's reactivity also makes it a valuable tool in organic synthesis methodology. Researchers have leveraged its ethane-1-sulfonyl fluoride group to develop new synthetic routes to complex heterocyclic compounds. These methodologies often involve transition-metal-catalyzed reactions, which can provide efficient access to otherwise challenging molecular structures. The ability to introduce sulfonyl fluorides under mild conditions has opened up new possibilities for constructing biologically relevant scaffolds.
From a computational chemistry perspective, 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride has been studied to understand its interaction with biological targets at the molecular level. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to model how this compound binds to proteins and enzymes. These studies provide insights into the structural features that contribute to its binding affinity and selectivity, which are critical factors in drug design.
The pharmaceutical industry has shown particular interest in 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride due to its potential as a lead compound for new drug candidates. Its unique structural features make it suitable for targeting a wide range of diseases, including those associated with protein-protein interactions. Companies engaged in drug discovery are actively exploring derivatives of this compound to identify novel therapeutic agents with improved efficacy and reduced side effects.
In conclusion, 2-(2-methyl-6-nitrophenyl)ethane-1-sulfonyl fluoride (CAS No. 2228650-29-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its combination of reactive functional groups and structural flexibility makes it an invaluable tool for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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